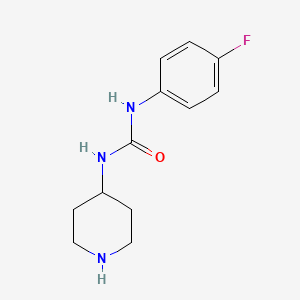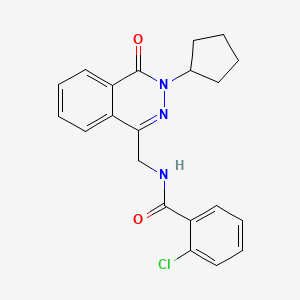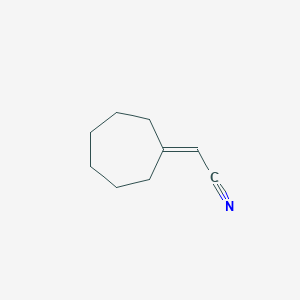![molecular formula C23H22O6 B2981809 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl propionate CAS No. 610752-23-3](/img/structure/B2981809.png)
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of chromenone, which is a type of organic compound with a fused ring structure containing a benzene ring and a pyran ring . The “3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)” part suggests the presence of a dihydrobenzodioxin group attached to the chromenone .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures. The chromenone core would likely contribute to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chromenone and dihydrobenzodioxin groups. These groups could potentially undergo various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Chromenone derivatives are typically crystalline solids .Applications De Recherche Scientifique
Synthesis and Characterization
Efficient Synthesis Methods : Tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives, closely related to the compound , have been synthesized through one-pot, three-component condensation reactions. These methods utilize non-toxic, biodegradable catalysts such as starch solution, highlighting an environmentally friendly approach to synthesizing complex organic compounds (Hazeri et al., 2014).
Characterization and Anticancer Properties : Compounds with structural similarities, specifically involving 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) units, have been synthesized and characterized for their structural properties using techniques like NMR, mass spectrometry, and X-ray crystallography. These compounds have demonstrated potential anticancer properties through assays against human colon cancer cells and docking studies targeting aurora kinases (Ahn et al., 2020).
Antioxidant and Antimicrobial Activities : Chromene derivatives have been explored for their antioxidant and antimicrobial activities. One study involved the synthesis and characterization of coumarin substituted heterocyclic compounds, demonstrating high antioxidant activities comparable to standard antioxidants (Abd-Almonuim et al., 2020). Another study synthesized chromen-2-one derivatives showing potent antioxidant and antihyperglycemic agents, indicating their therapeutic potential (Kenchappa et al., 2017).
Green Synthesis Approaches : The synthesis of chromene derivatives has also been achieved through green chemistry approaches, utilizing magnetic nanocatalysts and ultrasonic irradiation. These methods offer advantages such as operational simplicity, excellent yields, and the reuse of catalysts, emphasizing sustainability in chemical synthesis (Esmaeilpour et al., 2015).
Propriétés
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6/c1-3-5-15-10-16-20(12-19(15)29-22(24)4-2)28-13-17(23(16)25)14-6-7-18-21(11-14)27-9-8-26-18/h6-7,10-13H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRDNJLJSBNFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(=O)CC)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide](/img/structure/B2981738.png)

![1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B2981740.png)

![[4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate](/img/structure/B2981744.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2981745.png)
![N,N-diethyl-3-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]amino]benzamide](/img/structure/B2981746.png)

